An In-depth Technical Guide to 1-Phenyldecane-1,3-dione (CAS 68892-13-7)
An In-depth Technical Guide to 1-Phenyldecane-1,3-dione (CAS 68892-13-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenyldecane-1,3-dione (CAS: 68892-13-7), a β-diketone with significant potential in organic synthesis and medicinal chemistry. This document delves into the core chemical principles governing its synthesis, characterization, and inherent chemical properties. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, providing field-proven insights into its synthesis via Claisen condensation, its critical keto-enol tautomerism, and its analytical characterization. While specific biological data for this exact molecule is limited in public literature, we explore the well-documented potential of the β-diketone scaffold in drug development, positioning 1-phenyldecane-1,3-dione as a valuable intermediate for the synthesis of novel therapeutic agents.
Introduction and Molecular Overview
1-Phenyldecane-1,3-dione, also known by synonyms such as benzoylcapryloylmethane, is a member of the β-diketone family of organic compounds.[1] Its structure features a phenyl group and a heptyl group attached to the carbonyl carbons of a diketone framework, conferring a unique balance of aromatic and aliphatic character.[1] This structural arrangement is central to its chemical reactivity and potential applications.
The presence of two carbonyl groups separated by a methylene group results in pronounced acidity of the α-protons and the existence of a dynamic equilibrium between the diketo and enol tautomeric forms. This tautomerism is a defining characteristic, influencing the molecule's spectroscopic signature, reactivity, and chelating ability. As an intermediate, its utility spans from the synthesis of heterocyclic compounds to its potential role as a building block in the development of new pharmaceutical agents.[1]
Table 1: Physicochemical Properties of 1-Phenyldecane-1,3-dione
| Property | Value | Source |
| CAS Number | 68892-13-7 | [1] |
| Molecular Formula | C₁₆H₂₂O₂ | [1] |
| Molecular Weight | 246.34 g/mol | [1] |
| Boiling Point | 357.2 ± 15.0 °C (Predicted) | [2] |
| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 134 °C | [1] |
| pKa | 8.81 ± 0.28 (Predicted) | [2] |
| Appearance | Clear, colorless liquid | [1] |
Synthesis of 1-Phenyldecane-1,3-dione: The Claisen Condensation
The most classical and industrially relevant method for synthesizing 1-phenyldecane-1,3-dione is the crossed Claisen condensation.[1] This reaction facilitates the formation of a crucial carbon-carbon bond between a ketone (acetophenone) and an ester (an ester of decanoic acid, such as ethyl decanoate), mediated by a strong base.
Mechanistic Insights
The causality of the Claisen condensation hinges on the principles of enolate chemistry. The reaction proceeds through a series of well-defined steps, each driven by fundamental thermodynamic and kinetic principles.
Caption: Workflow of the Claisen condensation for 1-phenyldecane-1,3-dione synthesis.
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Enolate Formation: A strong alkoxide base, such as sodium ethoxide, abstracts an acidic α-proton from acetophenone. This deprotonation is favored because the resulting enolate is resonance-stabilized by the adjacent carbonyl group and phenyl ring.
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Nucleophilic Attack: The acetophenone enolate, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl decanoate. This step forms a tetrahedral alkoxide intermediate.
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Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This nucleophilic acyl substitution yields the β-diketone product.
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Final Deprotonation (Driving Force): The newly formed 1-phenyldecane-1,3-dione is significantly more acidic at its central methylene position than the starting acetophenone. The ethoxide generated in the previous step rapidly and irreversibly deprotonates the product, forming a highly stable, resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force that pulls the entire equilibrium towards the product.
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Protonation (Workup): An acidic workup is required to neutralize the base and protonate the product enolate, yielding the final neutral 1-phenyldecane-1,3-dione.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating checkpoints and explaining the rationale for each step.
Reagents and Equipment:
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Acetophenone (high purity)
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Ethyl decanoate (high purity)
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Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
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Absolute ethanol (anhydrous)
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Toluene (anhydrous)
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Dilute Hydrochloric Acid (e.g., 2 M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask with reflux condenser and nitrogen inlet
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus or column chromatography setup
Step-by-Step Methodology:
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Setup and Inert Atmosphere: Assemble a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere. Causality: The use of dry glassware and an inert atmosphere is critical as the alkoxide base and the enolate intermediates are highly reactive towards water, which would quench the reaction.
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Base Preparation: In the reaction flask, dissolve sodium ethoxide in a mixture of absolute ethanol and toluene. Causality: Toluene serves as a co-solvent to maintain solubility as the reaction progresses. Using the same alcohol as the ester's alkoxy group (ethanol for ethyl decanoate) prevents transesterification side reactions.
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Reactant Addition: Add ethyl decanoate to the base solution. Subsequently, add acetophenone dropwise to the stirred solution at room temperature. Causality: Adding the ketone dropwise to the base and ester mixture helps to control the initial reaction rate and temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation to proceed at a reasonable rate.
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Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid, with vigorous stirring. The pH should be adjusted to be slightly acidic. Causality: The acidic workup protonates the product enolate to yield the neutral β-diketone and neutralizes any remaining base.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine. Causality: This washing sequence removes water-soluble impurities and ensures the final organic extract is neutral.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Causality: Removal of all water is essential before purification to prevent interference.
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Purification: Purify the crude product. This can be achieved by vacuum distillation or column chromatography on silica gel. Causality: Purification is necessary to remove unreacted starting materials and any side products, yielding a product of high purity suitable for further use and analysis.
The Chemistry of Keto-Enol Tautomerism
A fundamental characteristic of 1-phenyldecane-1,3-dione is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is not static and is highly sensitive to the molecular environment.
Caption: Keto-enol tautomeric equilibrium in 1-phenyldecane-1,3-dione.
The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring, as well as by the formation of a stable six-membered intramolecular hydrogen bond.
The position of this equilibrium is influenced by several factors:
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Solvent Polarity: In non-polar solvents (e.g., chloroform, hexane), the enol form is generally favored as the intramolecular hydrogen bond is more stable. In polar, protic solvents (e.g., water, methanol), the solvent can form hydrogen bonds with the keto form, potentially shifting the equilibrium towards the diketone.
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Temperature: Changes in temperature can shift the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization.
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Concentration: In some cases, intermolecular hydrogen bonding at high concentrations can influence the equilibrium.
The keto-enol tautomerism is slow on the NMR timescale, meaning that in solution, distinct signals for both the keto and enol forms can often be observed and quantified.[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing the structure and tautomeric ratio.
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¹H NMR: The presence of both tautomers would be evident.
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Enol Form: A characteristic signal for the enolic proton (O-H) would appear far downfield, typically between δ 15-17 ppm, due to the strong intramolecular hydrogen bond. A singlet for the vinyl proton (-C=CH-) would be expected around δ 6.0-6.5 ppm.
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Keto Form: A singlet corresponding to the central methylene protons (-CH₂-) would be observed further upfield, typically around δ 3.5-4.0 ppm.
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Common Signals: The aromatic protons of the phenyl group would appear in the δ 7.4-8.0 ppm region. The aliphatic protons of the decane chain would be found in the upfield region (δ 0.8-2.5 ppm), with characteristic multiplicities.
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¹³C NMR:
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Enol Form: Signals for the two carbonyl carbons would be distinct from the keto form, and a signal for the vinylic carbon would be present.
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Keto Form: Two distinct carbonyl carbon signals would be expected around δ 200 ppm, along with a signal for the central methylene carbon.
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By integrating the characteristic ¹H NMR signals for the enol's vinyl proton and the keto's methylene protons, the keto-enol ratio in a given solvent can be determined.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups.
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A strong, broad absorption band in the region of 1580-1640 cm⁻¹ is characteristic of the conjugated C=O and C=C stretching vibrations of the enol tautomer, which is often the dominant form.
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A weaker absorption band around 1700-1725 cm⁻¹ may be observed, corresponding to the C=O stretching of the non-conjugated ketone in the minor keto tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₆H₂₂O₂ (m/z = 246.34).
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Fragmentation: Common fragmentation pathways for such compounds include α-cleavage at the carbonyl groups, leading to characteristic fragments such as the benzoyl cation (C₆H₅CO⁺, m/z = 105) and cleavage along the aliphatic chain.
Table 2: Predicted Mass Spectrometry Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.16927 |
| [M+Na]⁺ | 269.15121 |
| [M-H]⁻ | 245.15471 |
| Data predicted by PubChemLite.[4] |
Applications in Drug Development and Organic Synthesis
The β-diketone moiety is a versatile pharmacophore and a valuable synthetic intermediate. While specific applications of 1-phenyldecane-1,3-dione in marketed drugs are not widely documented, its structural features suggest significant potential.
Precursor for Heterocyclic Synthesis
β-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are present in a vast number of biologically active molecules and approved drugs. The reaction of 1-phenyldecane-1,3-dione with reagents like hydrazine or hydroxylamine would provide a straightforward route to substituted pyrazoles and isoxazoles, respectively.
